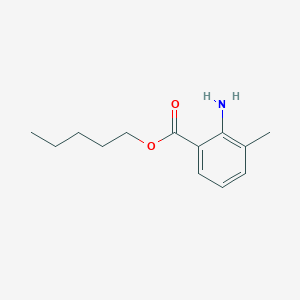

Pentyl 2-amino-3-methylbenzoate

描述

Pentyl 2-amino-3-methylbenzoate is an ester derivative of 2-amino-3-methylbenzoic acid, where the carboxylic acid group is substituted with a pentyl ester moiety. This compound combines a benzoate backbone with an amino group at position 2 and a methyl group at position 2. The pentyl chain likely enhances lipophilicity compared to shorter-chain esters, influencing bioavailability and applications in drug delivery or catalysis .

属性

分子式 |

C13H19NO2 |

|---|---|

分子量 |

221.29 g/mol |

IUPAC 名称 |

pentyl 2-amino-3-methylbenzoate |

InChI |

InChI=1S/C13H19NO2/c1-3-4-5-9-16-13(15)11-8-6-7-10(2)12(11)14/h6-8H,3-5,9,14H2,1-2H3 |

InChI 键 |

RJLFOJRFYXZPME-UHFFFAOYSA-N |

规范 SMILES |

CCCCCOC(=O)C1=CC=CC(=C1N)C |

产品来源 |

United States |

相似化合物的比较

Functional Group and Substituent Variations

Methyl 2-Amino-3-Hydroxybenzoate (CAS 17672-21-8)

- Structure : Differs by replacing the pentyl ester with a methyl ester and substituting the 3-methyl group with a hydroxyl.

- Molecular Formula: C₈H₉NO₃ vs. C₁₃H₁₉NO₂ for pentyl 2-amino-3-methylbenzoate.

- Properties : The hydroxyl group increases polarity and hydrogen-bonding capacity, making it more water-soluble but less stable under acidic conditions compared to the methyl or pentyl derivatives.

- Applications: Used in synthesizing heterocyclic compounds (e.g., oxazoloquinolines), as hydroxyl groups participate in cyclization reactions .

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide

- Structure : Replaces the ester with an amide and introduces a branched hydroxyalkyl group.

- Key Feature: The N,O-bidentate directing group enables metal-catalyzed C–H bond functionalization, a property less pronounced in ester analogs like this compound.

- Synthesis: Prepared via reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol, contrasting with esterification routes used for benzoate esters .

Physicochemical and Reactivity Profiles

Industrial and Pharmacological Relevance

- Pentyl Esters : Longer alkyl chains (e.g., pentyl) improve membrane permeability, making them candidates for prodrugs or topical formulations.

- Amide vs. Ester : Amides (e.g., N-(2-hydroxyalkyl)-3-methylbenzamide) exhibit stronger coordination to metals, whereas esters are more hydrolytically labile, favoring controlled-release applications .

常见问题

Q. What protocols ensure safe handling of this compound in lab settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。